molecular formula C13H14N6O2 B2428379 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 866153-28-8

2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B2428379
CAS RN: 866153-28-8
M. Wt: 286.295
InChI Key: VKFFQNULBPSBTD-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine” is a derivative of 1-(3-nitropyridin-2-yl)piperazine . It has been synthesized and evaluated for its biological activity in various studies .


Synthesis Analysis

The synthesis of this compound involves the creation of derivatives of 1-(3-nitropyridin-2-yl)piperazine . The exact synthesis process can vary depending on the specific derivative being created .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide nucleus . The exact structure can vary depending on the specific derivative being created .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its biological activity. For example, it has been investigated for its urease inhibitory activity . The results showed that some derivatives of this compound are potent inhibitors .

Safety and Hazards

The safety and hazards associated with this compound have been evaluated in various studies. For example, the hemolysis potential of some derivatives has been determined, and some exhibited good biocompatibility in human blood cells .

Future Directions

Future research on this compound could focus on further evaluating its biological activity and potential therapeutic applications. Additionally, more research could be done to optimize its synthesis process and to explore other potential derivatives .

properties

IUPAC Name

2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-19(21)11-3-1-4-14-12(11)17-7-9-18(10-8-17)13-15-5-2-6-16-13/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFFQNULBPSBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

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